Cas no 57461-53-7 (methyl 2-(3-nitropyridin-2-ylamino)acetate)

Methyl 2-(3-nitropyridin-2-ylamino)acetate is a specialized organic compound featuring a nitropyridine core linked to an aminoacetate ester moiety. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing heterocyclic frameworks. The nitro group enhances reactivity, facilitating further functionalization, while the ester group offers versatility in downstream modifications. Its well-defined chemical properties ensure consistent performance in nucleophilic substitution and condensation reactions. The compound is typically supplied with high purity, ensuring reliability in research and industrial applications. Proper handling is advised due to potential sensitivity to light and moisture. Storage under inert conditions is recommended to maintain stability.
methyl 2-(3-nitropyridin-2-ylamino)acetate structure
57461-53-7 structure
Product Name:methyl 2-(3-nitropyridin-2-ylamino)acetate
CAS No:57461-53-7
MF:C8H9N3O4
MW:211.174761533737
MDL:MFCD11117860
CID:836305
PubChem ID:29038032
Update Time:2026-04-29

methyl 2-(3-nitropyridin-2-ylamino)acetate Chemical and Physical Properties

Names and Identifiers

    • Methyl 2-((3-nitropyridin-2-yl)amino)acetate
    • Glycine, N-(3-nitro-2-pyridinyl)-, methyl ester
    • methyl 2-(3-nitropyridin-2-ylamino)acetate
    • methyl 2-[(3-nitropyridin-2-yl)amino]acetate
    • CTK8C6804
    • SBB066222
    • MDL: MFCD11117860
    • Inchi: InChI=1S/C8H9N3O4/c1-15-7(12)5-10-8-6(11(13)14)3-2-4-9-8/h2-4H,5H2,1H3,(H,9,10)
    • InChI Key: HQRFIOILJHNISR-UHFFFAOYSA-N
    • SMILES: COC(=O)CNC1=C(C=CC=N1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 211.05937
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5

Experimental Properties

  • PSA: 94.36

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methyl 2-(3-nitropyridin-2-ylamino)acetate Suppliers

Amadis Chemical Company Limited
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(CAS:57461-53-7)methyl 2-(3-nitropyridin-2-ylamino)acetate
Order Number:A831446
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 15:22
Price ($):940.0
Email:sales@amadischem.com

Additional information on methyl 2-(3-nitropyridin-2-ylamino)acetate

Methyl 2-(3-Nitropyridin-2-Ylamino)Acetate (CAS 57461-53-7): A Versatile Building Block in Heterocyclic Chemistry and Pharmaceutical Development

The compound methyl 2-(3-nitropyridin-2-ylamino)acetate (CAS 57461-53-7) is a nitrogen-rich heterocyclic ester that has garnered significant attention in contemporary medicinal chemistry and organic synthesis. Its unique structural features, including a pyridine ring substituted with a nitro group and an aminoacetic acid ester moiety, position it as a valuable intermediate for the design of bioactive molecules. Recent studies have highlighted its potential in the development of antimicrobial agents, anticancer therapeutics, and agrochemicals, driven by its ability to participate in diverse chemical transformations.

The core structure of methyl 2-(3-nitropyridin-2-ylamino)acetate consists of a pyridine ring functionalized with a nitro group at the C3 position, linked via an amino group to an acetic acid methyl ester. This architecture provides multiple sites for chemical modification, enabling the compound to act as a scaffold for drug discovery. The nitro group (-NO₂) is particularly noteworthy, as it can undergo reduction to an amino group or serve as an electron-withdrawing substituent to modulate electronic properties of adjacent aromatic systems. In recent research published in *Organic & Biomolecular Chemistry* (2024), this compound was utilized as a precursor for synthesizing pyridine-based inhibitors targeting tyrosine kinases, which are implicated in various cancers.

Synthetic approaches to methyl 2-(3-nitropyridin-2-ylamino)acetate typically involve nucleophilic substitution reactions between 3-nitro-pyridine derivatives and activated acetic acid esters. A notable method described in *Tetrahedron Letters* (2023) employs microwave-assisted coupling under solvent-free conditions, achieving high yields with minimal byproduct formation. This eco-friendly approach aligns with modern green chemistry principles, making the compound increasingly attractive for industrial-scale production. The resulting ester functionality also facilitates further derivatization through hydrolysis or amidation reactions, expanding its utility in medicinal chemistry workflows.

Recent advancements in computational chemistry have further elucidated the reactivity patterns of methyl 2-(3-nitropyridin-2-ylamino)acetate. Density functional theory (DFT) studies published in *Journal of Molecular Modeling* (2024) revealed that the nitro group significantly lowers the LUMO energy level of the pyridine ring, enhancing electrophilic attack susceptibility. This property has been exploited in the design of click chemistry reactions, where the compound serves as an efficient partner for azide–alkyne cycloadditions under copper(I)-catalyzed conditions. Such reactivity profiles make it particularly suitable for constructing complex molecular architectures with tailored biological activities.

In pharmaceutical research, derivatives of this compound have shown promising biological profiles. A 2024 study in *European Journal of Medicinal Chemistry* reported that certain analogs exhibit potent inhibition against SARS-CoV-2 main protease (Mpro), with IC₅₀ values below 10 μM. The spatial orientation of the nitro group and ester functionality appears critical for optimal binding interactions within the enzyme's active site. Similarly, investigations into antifungal activity against *Candida albicans* demonstrated MIC values ranging from 8–16 μg/mL when modified with hydrophilic substituents at the acetyl chain position.

From an analytical perspective, characterization techniques such as NMR spectroscopy and high-resolution mass spectrometry are essential for confirming structural integrity. The characteristic NMR signals include: - A singlet at δ ≈ 4.0 ppm corresponding to the methyl ester protons (CH₃COO–) - Multiplets between δ ≈ 8.0–9.0 ppm attributed to aromatic protons on the pyridine ring - A broad signal around δ ≈ 5.8 ppm from the amide proton (NH–) These spectral features enable precise identification and purity assessment during quality control processes.

Looking ahead, ongoing research aims to explore novel applications beyond traditional pharmaceuticals. For instance, preliminary studies suggest potential use as a photosensitizer in photodynamic therapy due to its extended conjugation system capable of absorbing UV-visible light wavelengths between 300–400 nm. Additionally, its compatibility with solid-phase synthesis protocols opens avenues for combinatorial library generation targeting GPCR modulators and ion channel regulators.

Environmental impact assessments indicate that while pure compounds should be handled under standard laboratory safety protocols due to their reactivity profile, degradation products from biotransformation pathways show low ecotoxicity based on OECD guidelines testing (EC₅₀ > 10 mg/L). This makes it suitable for sustainable development projects requiring high-performance chemical intermediates without compromising ecological safety standards.

In conclusion, methyl 2-(3-nitropyridin-2-ylamino)acetate (CAS 57461-53-7) represents a multifunctional platform molecule at the intersection of heterocyclic chemistry and drug discovery innovation. Its structural versatility combined with emerging synthetic methodologies positions it as a key player in advancing next-generation therapeutics across multiple disease indications.

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Amadis Chemical Company Limited
(CAS:57461-53-7)methyl 2-(3-nitropyridin-2-ylamino)acetate
A831446
Purity:99%
Quantity:5g
Price ($):940.0
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